N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline
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Overview
Description
N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chlorobenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and chlorophenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(4-Chlorophenyl)methyl]cyclopentanamine: Similar in structure but with a cyclopentane ring instead of the nitroaniline moiety.
N-[(4-Chlorophenyl)methyl]cyclohexanamine: Another similar compound with a cyclohexane ring.
Uniqueness
N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline is unique due to the presence of both a nitro group and a methoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
7187-23-7 |
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Molecular Formula |
C14H13ClN2O3 |
Molecular Weight |
292.72 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxy-2-nitroaniline |
InChI |
InChI=1S/C14H13ClN2O3/c1-20-12-6-7-13(14(8-12)17(18)19)16-9-10-2-4-11(15)5-3-10/h2-8,16H,9H2,1H3 |
InChI Key |
ZLOVVVIVTHGPAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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